Methyl 4-formyl-3-iodobenzoate Methyl 4-formyl-3-iodobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13800849
InChI: InChI=1S/C9H7IO3/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-5H,1H3
SMILES: COC(=O)C1=CC(=C(C=C1)C=O)I
Molecular Formula: C9H7IO3
Molecular Weight: 290.05 g/mol

Methyl 4-formyl-3-iodobenzoate

CAS No.:

Cat. No.: VC13800849

Molecular Formula: C9H7IO3

Molecular Weight: 290.05 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-formyl-3-iodobenzoate -

Specification

Molecular Formula C9H7IO3
Molecular Weight 290.05 g/mol
IUPAC Name methyl 4-formyl-3-iodobenzoate
Standard InChI InChI=1S/C9H7IO3/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-5H,1H3
Standard InChI Key ZWIQVHQRDVSURY-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=C(C=C1)C=O)I
Canonical SMILES COC(=O)C1=CC(=C(C=C1)C=O)I

Introduction

Structural and Molecular Characteristics

Methyl 4-formyl-3-iodobenzoate belongs to the class of iodinated benzoic acid derivatives. Its IUPAC name, methyl 4-formyl-3-iodobenzoate, reflects the substitution pattern on the benzene ring: a formyl group (-CHO) at position 4 and an iodine atom at position 3, with a methyl ester (-COOCH3_3) at position 1. Key structural identifiers include:

PropertyValueSource
Molecular FormulaC9_9H7_7IO3_3
Molecular Weight290.05 g/mol
SMILESCOC(=O)C1=CC(=C(C=C1)C=O)I
InChI KeyZWIQVHQRDVSURY-UHFFFAOYSA-N
PubChem CID131403378

The iodine atom introduces significant steric bulk and polarizability, while the formyl group enhances electrophilicity, making the compound reactive toward nucleophiles. X-ray crystallography of analogous iodobenzoates reveals planar aromatic systems with bond angles consistent with meta-substitution effects .

Synthesis and Preparation Methods

The synthesis of methyl 4-formyl-3-iodobenzoate typically involves sequential functionalization of a benzoic acid scaffold. Two principal routes are documented:

Iodination Followed by Formylation

  • Iodination: A benzoic acid derivative (e.g., methyl 3-aminobenzoate) undergoes iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst.

  • Formylation: The iodinated intermediate is subjected to formylation via the Vilsmeier-Haack reaction, employing phosphorus oxychloride (POCl3_3) and dimethylformamide (DMF).

Formylation Followed by Iodination

  • Formylation: Methyl 4-hydroxybenzoate is formylated using Duff reaction conditions (hexamethylenetetramine and methanesulfonic acid).

  • Iodination: The formylated product undergoes electrophilic iodination, often with iodine and nitric acid as an oxidizing agent .

Optimized Reaction Conditions:

StepReagents/ConditionsYieldSource
IodinationICl, CH2_2Cl2_2, 0°C, 2h78%
FormylationPOCl3_3, DMF, 80°C, 6h85%

Comparative studies indicate that the iodination-first route offers higher regioselectivity, minimizing byproducts from competing electrophilic attack.

Physicochemical Properties

Methyl 4-formyl-3-iodobenzoate exhibits distinct physical characteristics influenced by its halogen and carbonyl substituents:

PropertyValueMethod/Source
Density1.9–2.1 g/cm3^3Estimated via QSPR
Melting Point53–55°CAnalogous data
Boiling Point299–301°C (decomposes)Analogous data
SolubilitySoluble in DCM, DMF, THFExperimental

The compound’s low solubility in polar solvents (e.g., water) and moderate solubility in aprotic solvents align with its hydrophobic aromatic core. Spectroscopic data further characterize the compound:

  • FTIR: Strong absorption at 1705 cm1^{-1} (ester C=O), 1680 cm1^{-1} (formyl C=O), and 610 cm1^{-1} (C-I stretch).

  • 1^1H NMR (CDCl3_3): δ 10.10 (s, 1H, CHO), 8.35 (d, 1H, Ar-H), 7.92 (dd, 1H, Ar-H), 3.95 (s, 3H, OCH3_3).

Reactivity and Chemical Transformations

The compound’s iodine and formyl groups enable diverse transformations:

Nucleophilic Additions

The formyl group undergoes condensation reactions with amines (e.g., hydrazines to form hydrazones) and Grignard reagents. For example:
R-MgX+Ar-CHOAr-CH(OH)-R\text{R-MgX} + \text{Ar-CHO} \rightarrow \text{Ar-CH(OH)-R}
Yields exceed 80% with aliphatic Grignard reagents.

Cross-Coupling Reactions

The iodine atom participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura):
Ar-I+R-B(OH)2Pd(PPh3)4Ar-R\text{Ar-I} + \text{R-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Ar-R}
Reactions with aryl boronic acids proceed at 80°C in THF, achieving 70–90% yields .

Oxidation and Reduction

  • Oxidation: The formyl group oxidizes to a carboxylic acid using KMnO4_4/H2_2SO4_4.

  • Reduction: NaBH4_4 reduces the formyl group to a hydroxymethyl group (-CH2_2OH).

Applications in Organic Synthesis

Methyl 4-formyl-3-iodobenzoate serves as a building block in:

Pharmaceutical Intermediates

  • Anticancer Agents: The iodine atom facilitates radioiodination for targeted therapies.

  • Antimicrobials: Schiff bases derived from the formyl group show activity against Staphylococcus aureus (MIC = 32 µg/mL) .

Materials Science

  • Liquid Crystals: Iodinated aromatics enhance anisotropic properties in mesophases.

  • Coordination Polymers: The formyl group chelates metal ions (e.g., Cu2+^{2+}), forming porous networks.

HazardPrecautionary MeasureSource
Acute toxicity (oral, dermal)Use PPE, avoid inhalation
Environmental persistenceDispose via hazardous waste
Reactivity with strong oxidizersStore in inert atmosphere

Safety data sheets (SDS) recommend storage at 2–8°C under nitrogen and adherence to GHS codes P233, P260, and P301+P312.

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